molecular formula C24H28ClN5O2 B560031 GSK-J4-Hydrochlorid

GSK-J4-Hydrochlorid

Katalognummer: B560031
Molekulargewicht: 454.0 g/mol
InChI-Schlüssel: TYXWLTBYINKVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-J4 (Hydrochlorid) ist ein potenter Inhibitor der Jumonji-Domänen-enthaltenden Proteine D3 (JMJD3) und UTX Histon-Demethylasen. Diese Enzyme sind für die Demethylierung des trimethylierten Lysins 27 am Histon H3 (H3K27me3) verantwortlich, einer Markierung, die mit der Gen-Silencing verbunden ist. Durch die Hemmung dieser Enzyme kann GSK-J4 (Hydrochlorid) die H3K27me3-Spiegel erhöhen, was zu Gen-Silencing führt und verschiedene zelluläre Prozesse beeinflusst .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von GSK-J4 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte inhibitorische Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren sowie spezifischen Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von GSK-J4 (Hydrochlorid) folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird mittels Techniken wie Kristallisation, Chromatographie und Rekristallisation gereinigt .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

GSK-J4 has been extensively studied for its anticancer properties, particularly in various malignancies where aberrant epigenetic modifications play a critical role.

Case Studies and Findings

  • Acute Lymphoblastic Leukemia : GSK-J4 has demonstrated significant anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in leukemia cell lines .
  • Pediatric Gliomas : Studies have shown that GSK-J4 effectively inhibits the growth of glioma cells (U87 and U251) by inducing apoptosis and reducing cell viability .
  • Prostate Cancer : A combination treatment with hesperetin and GSK-J4 has been reported to inhibit cell proliferation, migration, and invasion in prostate cancer models .

Data Table: Efficacy of GSK-J4 in Various Cancers

Cancer TypeEffect ObservedReference
Acute Lymphoblastic LeukemiaInduces apoptosis
Pediatric GliomaReduces cell viability
Prostate CancerInhibits migration and invasion
Ovarian CancerEnhances sensitivity to chemotherapy
Non-Small Cell Lung CancerInduces cell cycle arrest

Autoimmune Diseases

GSK-J4 has shown promise in treating autoimmune conditions through its anti-inflammatory properties.

Case Studies

  • In vivo studies have demonstrated that GSK-J4 administration reduces the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, highlighting its potential as an anti-inflammatory agent .

Vascular Disorders

GSK-J4's role in vascular health is being explored, particularly concerning vascular smooth muscle cell proliferation.

Case Studies

  • Research indicates that GSK-J4 can significantly reduce endometrial hyperplasia thickness in animal models, suggesting its utility in treating vascular diseases related to smooth muscle cell proliferation .

Wirkmechanismus

Target of Action

GSK-J4 hydrochloride is a potent dual inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . These enzymes are responsible for the demethylation of the tri-methylated lysine 27 on histone H3 (H3K27me3), a process that activates transcription . The dysregulation of H3K27me3 has been implicated in the progression of various cancers .

Mode of Action

GSK-J4 hydrochloride interacts with the α-ketoglutarate binding site at the catalytic region of JMJD3 and UTX, inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of H3K27me3, which is associated with gene silencing . As a result, the expression of genes regulated by these enzymes is altered .

Biochemical Pathways

GSK-J4 hydrochloride affects several molecular pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness . By inhibiting JMJD3 and UTX, GSK-J4 hydrochloride increases the global level of H3K27me3, leading to the suppression of gene expression and impacting these pathways .

Pharmacokinetics

GSK-J4 hydrochloride is a cell-permeable prodrug of GSK-J1 . It is rapidly hydrolyzed by macrophage esterases upon administration, leading to the generation of pharmacologically relevant intracellular concentrations of GSK-J1 .

Result of Action

The inhibition of JMJD3 and UTX by GSK-J4 hydrochloride leads to various molecular and cellular effects. It reduces cell viability and arrests cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, GSK-J4 hydrochloride enhances the expression of apoptosis-related proteins (cle-caspase-9 and bax) and inhibits the PKC-α/p-Bcl2 pathway to promote cell apoptosis . It also induces endoplasmic reticulum stress-related apoptosis .

Action Environment

The action, efficacy, and stability of GSK-J4 hydrochloride can be influenced by various environmental factors. For instance, the presence of esterases in the cellular environment is crucial for the conversion of GSK-J4 hydrochloride into its active form, GSK-J1 . Additionally, the compound’s action can be modulated by other substances present in the environment. For example, selenium has been shown to inhibit JMJD3 and UTX, similar to GSK-J4 hydrochloride, and their combined use has shown promising results in the treatment of cervical cancer .

Biochemische Analyse

Biochemical Properties

GSK-J4 hydrochloride is an inhibitor of the Jumonji domain-containing protein D3 (JMJD3) histone demethylase . JMJD3 demethylates the tri-methylated lysine 27 on histone H3 (H3K27me3) to activate transcription . By inhibiting JMJD3, GSK-J4 hydrochloride can impact key pathways such as cell proliferation, cell cycle, and apoptosis that are often targeted by anti-cancer agents .

Cellular Effects

GSK-J4 hydrochloride has been shown to have significant effects on various types of cells. It inhibits cell proliferation and migration and induces apoptosis in human glioma cell lines . It also induces apoptosis and cell cycle arrest in human acute myeloid leukemia cells and slows disease progression in a leukemia mouse model . Furthermore, it reduces cell proliferation of castration-resistant human prostate cancer cells .

Molecular Mechanism

GSK-J4 hydrochloride is a histone demethylase inhibitor that inhibits the JMJD3/UTX enzyme, which results in the upregulation of H3K27me3 levels . This modulation of H3K27me3 levels can impact various molecular pathways, including apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Temporal Effects in Laboratory Settings

GSK-J4 hydrochloride has been shown to have time-dependent effects in laboratory settings. For example, it has been reported to reduce cell viability and arrest cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, GSK-J4 hydrochloride enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of GSK-J4 hydrochloride vary with different dosages. For instance, it has been shown to attenuate disease progression in a human acute myeloid leukemia xenograft mouse model . Furthermore, it has been reported to have a remarkable ability to reduce the parasite burden of tissues .

Metabolic Pathways

GSK-J4 hydrochloride is involved in various metabolic pathways. It targets pathways like apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Transport and Distribution

It is known that GSK-J4 hydrochloride is a cell-permeable compound , suggesting that it can easily cross cell membranes and distribute within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK-J4 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of GSK-J4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK-J4 (Hydrochlorid) durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit GSK-J4 (Hydrochlorid) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von GSK-J4 (Hydrochlorid) entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Analogen führen können .

Vergleich Mit ähnlichen Verbindungen

GSK-J4 (Hydrochlorid) ist einzigartig in seiner dualen Hemmung der JMJD3- und UTX-Histon-Demethylasen. Zu ähnlichen Verbindungen gehören GSK-J1, das das zellpermeable Prodrug von GSK-J4 ist, sowie andere Histon-Demethylase-Inhibitoren wie IOX1 und JIB-04. Im Vergleich zu diesen Verbindungen hat GSK-J4 (Hydrochlorid) eine höhere Spezifität und Potenz bei der Hemmung von JMJD3 und UTX gezeigt, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung macht .

Referenzen

Biologische Aktivität

GSK-J4 hydrochloride is a selective inhibitor of histone demethylases, particularly targeting the JMJD3 and UTX enzymes, which play crucial roles in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases due to its ability to modulate histone methylation marks, particularly H3K27me3.

GSK-J4 functions primarily by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), leading to an increase in the levels of H3K27me3, a mark associated with gene silencing. This inhibition can affect various biological processes, including apoptosis, cell cycle regulation, and inflammatory responses.

Inhibition of Glioma Cell Proliferation

Research has demonstrated that GSK-J4 significantly inhibits the proliferation of glioma cells (U87 and U251) in a concentration- and time-dependent manner. The compound induces apoptosis in these cells while showing minimal effects on normal human brain microvascular endothelial cells (hCMEC) .

Table 1: Effects of GSK-J4 on Glioma Cells

Cell Line Proliferation Inhibition Apoptosis Induction Migration Inhibition
U87YesYesYes
U251YesYesYes
hCMECNoNoNo

The selectivity of GSK-J4 for tumor cells over normal cells suggests a favorable therapeutic window, potentially reducing side effects associated with conventional chemotherapy.

Anti-Cancer Properties

GSK-J4 has shown promise against various cancers beyond gliomas. It has demonstrated anti-tumor effects in models of acute lymphoblastic leukemia, ovarian cancer, and non-small cell lung cancer . The compound's ability to enhance the effectiveness of chemotherapy agents indicates its potential as an adjuvant therapy.

Neuroprotective Effects

In addition to its anti-cancer properties, GSK-J4 exhibits neuroprotective effects. A study involving a Parkinson's disease model demonstrated that GSK-J4 could reduce oxidative stress and prevent dopaminergic neuron loss induced by 6-hydroxydopamine (6-OHDA). The compound enhanced the expression of ferroportin-1, an iron exporter, thereby mitigating iron-induced neurotoxicity .

Table 2: Neuroprotective Effects of GSK-J4

Parameter Control 6-OHDA Treatment 6-OHDA + GSK-J4
Cleaved Caspase-3 LevelBaselineIncreasedDecreased
Bcl-2 LevelBaselineDecreasedRestored
Reactive Oxygen Species (ROS)LowHighReduced

This dual action—both as an anti-cancer agent and a neuroprotective agent—positions GSK-J4 as a versatile compound with potential applications across multiple therapeutic areas.

Case Studies and Research Findings

Recent studies have highlighted various pathways affected by GSK-J4 treatment:

  • Apoptosis Pathway: GSK-J4 treatment resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers in glioma cells .
  • Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest in cancer cells, further contributing to its anti-proliferative effects .
  • Inflammatory Response: GSK-J4 also attenuates lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses .

Eigenschaften

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXWLTBYINKVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?

A: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of GSK-J4 hydrochloride in the context of Toxoplasma gondii.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.